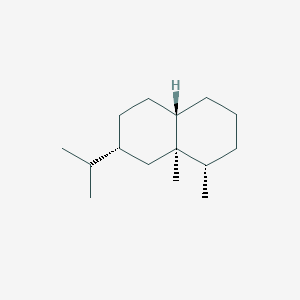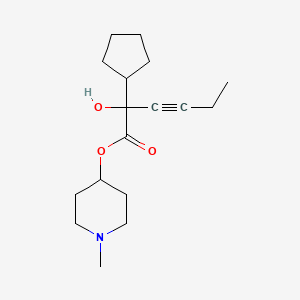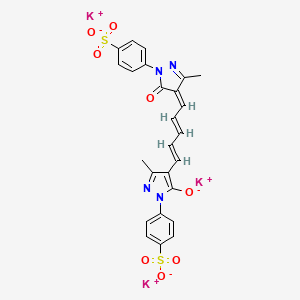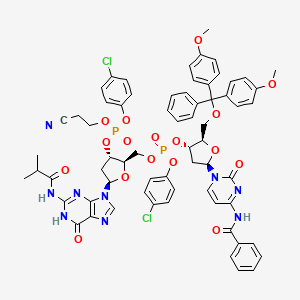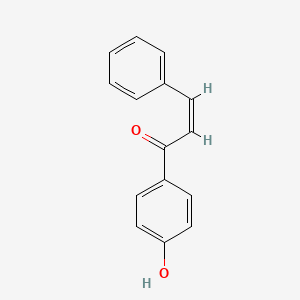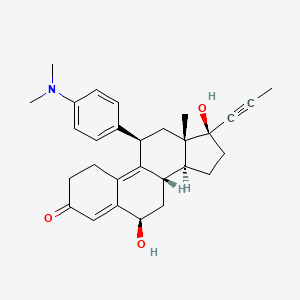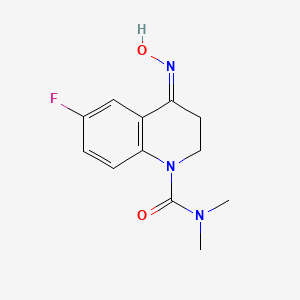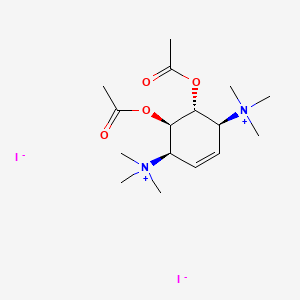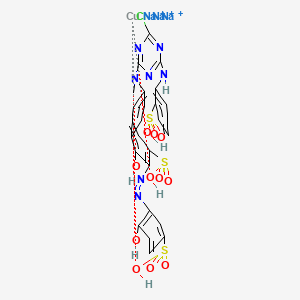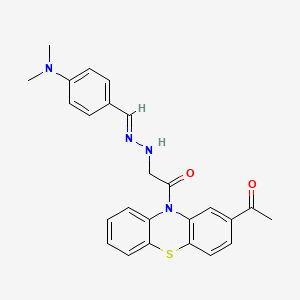
1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)- is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)- typically involves multi-step organic reactions. The starting materials often include purine derivatives and various alkylating agents. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or green chemistry principles to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-: Lacks the diethoxypropyl group, which may affect its chemical and biological properties.
1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-: Lacks the 2-methylpropyl group, potentially altering its reactivity and applications.
Uniqueness
The unique substituents on 1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)- confer distinct chemical properties, such as solubility, stability, and reactivity. These properties may enhance its suitability for specific applications compared to similar compounds.
Propriétés
Numéro CAS |
132560-18-0 |
|---|---|
Formule moléculaire |
C17H28N4O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C17H28N4O4/c1-6-24-13(25-7-2)8-9-20-11-18-15-14(20)16(22)19(5)17(23)21(15)10-12(3)4/h11-13H,6-10H2,1-5H3 |
Clé InChI |
ARCIHEHQHLFENI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCN1C=NC2=C1C(=O)N(C(=O)N2CC(C)C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


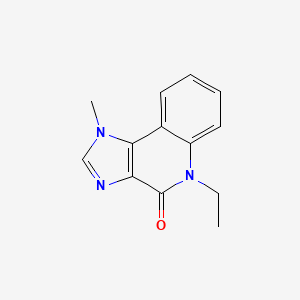

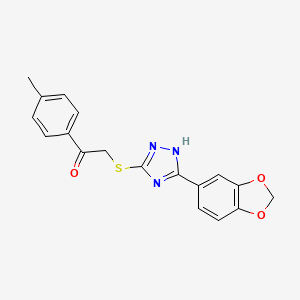
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)
